1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine
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Overview
Description
1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine, also known as MDMP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been the subject of scientific research due to its potential applications in medicinal chemistry. MDMP is a white crystalline powder that is soluble in organic solvents, but insoluble in water.
Mechanism of Action
The exact mechanism of action of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine is not fully understood, but it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can help to alleviate pain and improve mood.
Biochemical and Physiological Effects
1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine has been shown to have significant analgesic and anti-inflammatory effects in animal models. It has also been shown to have anxiolytic and antidepressant effects. 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high degree of chemical stability. However, one limitation of using 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine in lab experiments is that it is not water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine. One area of interest is the development of new pain medications based on the analgesic properties of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine. Another area of interest is the development of new antidepressant and anxiolytic medications based on the effects of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine on mood. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine and its potential applications in other areas of medicine.
Synthesis Methods
1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine can be synthesized by the reaction of 2-methoxy-4,5-dimethylbenzaldehyde and piperidine in the presence of a strong acid catalyst. The reaction proceeds through a condensation reaction, followed by reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained by sulfonation of the piperidine ring with chlorosulfonic acid.
Scientific Research Applications
1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine has been studied for its potential applications in medicinal chemistry. It has been found to have significant analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. 1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine has also been studied for its potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-11-9-13(18-3)14(10-12(11)2)19(16,17)15-7-5-4-6-8-15/h9-10H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIKLJWKPAJCHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-4,5-dimethylphenyl)sulfonylpiperidine |
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